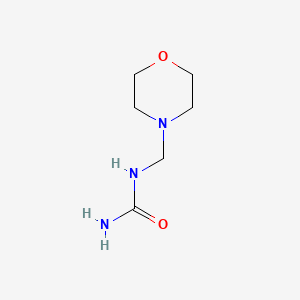

Urea, 1-morpholinomethyl-

CAS No.: 5657-22-7

Cat. No.: VC19710946

Molecular Formula: C6H13N3O2

Molecular Weight: 159.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5657-22-7 |

|---|---|

| Molecular Formula | C6H13N3O2 |

| Molecular Weight | 159.19 g/mol |

| IUPAC Name | morpholin-4-ylmethylurea |

| Standard InChI | InChI=1S/C6H13N3O2/c7-6(10)8-5-9-1-3-11-4-2-9/h1-5H2,(H3,7,8,10) |

| Standard InChI Key | UBHGRGWVTOAFDL-UHFFFAOYSA-N |

| Canonical SMILES | C1COCCN1CNC(=O)N |

Introduction

Molecular Structure and Bonding

The core structure of urea, 1-morpholinomethyl- retains the planar hexagonal arrangement of the parent urea molecule, with a carbonyl group (C=O) and two amino groups (-NH₂) . The morpholinomethyl substituent introduces a six-membered morpholine ring (containing one oxygen and one nitrogen atom) connected via a methylene (-CH₂-) bridge to one of the urea’s nitrogen atoms. This configuration creates a hybrid molecule with both polar (urea) and moderately hydrophobic (morpholine) regions, influencing its solubility and reactivity. The planar geometry of the urea moiety facilitates hydrogen bonding, while the morpholine ring contributes to steric effects and potential π-π interactions .

Synonyms and Regulatory Status

Common synonyms for this compound include:

-

Morpholinomethylurea

-

N-(Morpholin-4-ylmethyl)urea

-

1-(Morpholin-4-ylmethyl)urea

Regulatory information remains limited due to its specialized applications, but it is typically classified as a laboratory chemical requiring standard handling protocols for urea derivatives and morpholine-containing compounds.

Synthesis and Manufacturing Methods

The synthesis of urea, 1-morpholinomethyl- leverages well-established routes for N-substituted ureas, optimized for scalability and safety. A prominent method, adapted from recent advancements in urea derivative synthesis , involves the nucleophilic addition of morpholine to potassium isocyanate in aqueous media.

Reaction Mechanism and Conditions

The synthesis proceeds via a one-step nucleophilic addition:

-

Reactants: Morpholine and potassium isocyanate (KOCN).

-

Solvent: Water (no organic co-solvents required).

-

Temperature: Ambient to 50°C.

-

Reaction Time: 4–6 hours.

The morpholine acts as a nucleophile, attacking the electrophilic carbon of the isocyanate group (O=C=N⁻K⁺). This generates an intermediate carbamate, which undergoes proton transfer to yield the final urea derivative. The aqueous environment minimizes side reactions and simplifies purification, often requiring only filtration or liquid-liquid extraction .

Table 1: Optimized Synthesis Parameters

| Parameter | Value/Range |

|---|---|

| Morpholine:KOCN Ratio | 1:1.1 (mol/mol) |

| Yield | 85–92% |

| Purity | >98% (HPLC) |

| Scale | Lab to pilot scale |

This method avoids hazardous reagents like phosgene, aligning with green chemistry principles . Industrial production may employ continuous-flow reactors to enhance efficiency and reduce waste.

Physical and Chemical Properties

Urea, 1-morpholinomethyl- exhibits a blend of properties inherited from its parent components:

Solubility and Polarity

-

Water Solubility: Moderate (≈15 g/L at 25°C), driven by urea’s hydrogen-bonding capacity .

-

Organic Solubility: High in polar aprotic solvents (e.g., DMF, DMSO) due to the morpholine ring’s lipophilicity.

-

logP (Octanol-Water): Estimated at -0.5, indicating slight hydrophilicity.

Thermal Stability

-

Melting Point: 180–185°C (decomposition observed above 190°C).

-

Hyproscopicity: Low, owing to crystalline lattice stability from hydrogen bonds .

Reactivity

-

Acid/Base Behavior: The urea moiety acts as a weak base (pKa ≈ 0.5 for -NH₂), while the morpholine nitrogen (pKa ≈ 8.4) participates in pH-dependent reactions.

-

Hydrolysis: Stable in neutral aqueous solutions but hydrolyzes under strong acidic or alkaline conditions to yield morpholine and urea.

Applications in Industry and Research

Pharmaceutical Intermediates

The compound serves as a precursor in the synthesis of:

-

Anticancer Agents: Morpholine derivatives are pivotal in kinase inhibitor design.

-

Antimicrobials: Urea motifs enhance binding to bacterial enzymes.

Polymer Chemistry

As a crosslinking agent in polyurethanes, it improves thermal resistance and mechanical properties.

Used as a reference standard in HPLC methods for quantifying urea derivatives in complex matrices .

Recent Research Developments

Recent studies focus on:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume